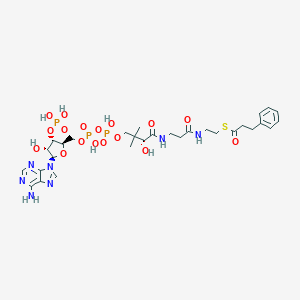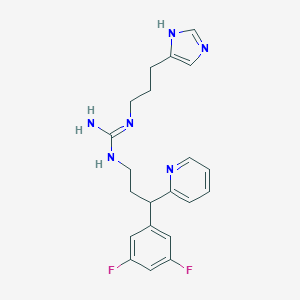
4,6-Dideoxysucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dideoxysucrose, also known as DDS, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DDS is a non-nutritive sweetener and a potent glycosidase inhibitor that has been shown to have various biological and physiological effects. In
作用機序
4,6-Dideoxysucrose exerts its inhibitory effect on glycosidases by mimicking the transition state of the substrate. This compound binds to the active site of the enzyme and forms a covalent bond with the catalytic nucleophile, thereby blocking the enzymatic activity. The inhibitory effect of this compound is reversible and depends on the concentration of the compound and the type of glycosidase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce the accumulation of glycosphingolipids in the brain and liver of animal models of lysosomal storage disorders.
実験室実験の利点と制限
4,6-Dideoxysucrose has several advantages for lab experiments. It is a potent glycosidase inhibitor that can be used to study the role of glycosidases in various biological processes. This compound is also a non-nutritive sweetener that can be used as a control in experiments involving sugar metabolism. However, the low yield of this compound synthesis makes it a costly compound to use in large-scale experiments. The stability of this compound in aqueous solutions is also a limitation, as it can degrade over time, affecting the accuracy of the results.
将来の方向性
4,6-Dideoxysucrose has several potential future directions for research. One area of interest is the development of this compound-based therapeutics for the treatment of diabetes, obesity, and lysosomal storage disorders. Another area of interest is the use of this compound as a tool to study the role of glycosidases in various biological processes. Further research is also needed to understand the mechanism of action of this compound at the molecular level and to optimize the synthesis method to increase the yield of this compound.
Conclusion
In conclusion, this compound is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a potent glycosidase inhibitor that has various biological and physiological effects. This compound has several advantages for lab experiments, but its low yield and stability in aqueous solutions are limitations. This compound has several potential future directions for research, including the development of this compound-based therapeutics and the use of this compound as a tool to study the role of glycosidases in various biological processes.
合成法
4,6-Dideoxysucrose can be synthesized through a multi-step process involving the use of sucrose as a starting material. The first step involves the selective protection of the 4,6-hydroxyl groups of sucrose, followed by the removal of the 2,3,4,6-tetra-O-acetyl groups. The resulting intermediate is then subjected to a series of chemical reactions, including epoxidation, reduction, and deprotection, to yield this compound. The overall yield of this compound synthesis is low, which makes it a challenging process.
科学的研究の応用
4,6-Dideoxysucrose has been extensively studied for its potential applications in various fields of science, including biology, chemistry, and medicine. One of the most promising applications of this compound is its use as a glycosidase inhibitor. This compound has been shown to inhibit the activity of various glycosidases, including alpha-glucosidases, beta-glucosidases, and alpha-galactosidases. This property makes this compound a potential therapeutic agent for the treatment of diseases such as diabetes, obesity, and lysosomal storage disorders.
特性
| 118650-57-0 | |
分子式 |
C12H22O9 |
分子量 |
310.3 g/mol |
IUPAC名 |
(2R,3R,4S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-methyloxane-3,4-diol |
InChI |
InChI=1S/C12H22O9/c1-5-2-6(15)8(16)11(19-5)21-12(4-14)10(18)9(17)7(3-13)20-12/h5-11,13-18H,2-4H2,1H3/t5-,6+,7-,8-,9-,10+,11-,12-/m1/s1 |
InChIキー |
PEGKGDVXERBKMT-VIXLETMSSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O |
SMILES |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
正規SMILES |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
同義語 |
4,6-dideoxysucrose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


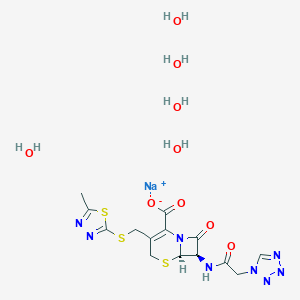
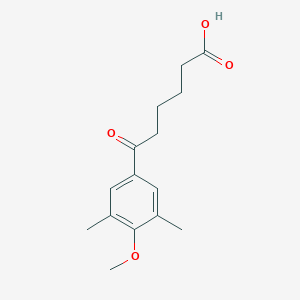



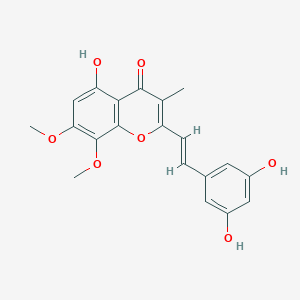

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
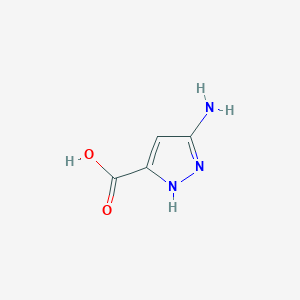
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
